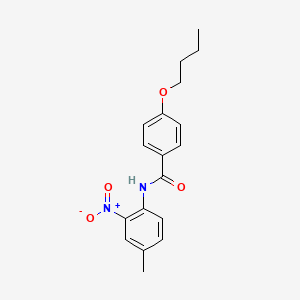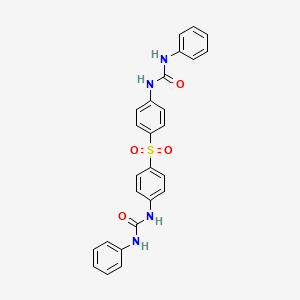![molecular formula C13H10N4O8S B4967311 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid](/img/structure/B4967311.png)
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid, also known as DNBS, is a chemical compound that has been extensively used in scientific research. It belongs to the class of dinitrophenyl (DNP) compounds and has been used as a hapten for the production of antibodies specific for DNBS. DNBS has been used in various biochemical and physiological studies to understand its mechanism of action and its effects on different biological systems.
Mécanisme D'action
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid acts as a hapten by binding to proteins and forming a complex that can be recognized by the immune system. The immune system then mounts an immune response against the this compound-protein complex. This compound has been shown to bind to lysine residues in proteins and form stable adducts. These adducts can then be recognized by T cells, leading to the activation of the immune response.
Biochemical and physiological effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce inflammation and tissue damage in animal models. This compound has also been shown to alter the function of different enzymes and proteins. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, and to activate the transcription factor NF-κB, which plays a role in the regulation of immune responses.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has several advantages as a tool for scientific research. It is a well-characterized compound that is easy to synthesize and purify. It has also been extensively used in scientific research and has a large body of literature supporting its use. However, this compound also has some limitations. It can be toxic to cells and tissues at high concentrations and can induce tissue damage and inflammation. It also has the potential to induce an immune response in researchers who handle it, making it important to handle it with care.
Orientations Futures
There are several future directions for research involving 2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid. One area of research is the development of new immunoassays for the detection and quantification of this compound in biological samples. Another area of research is the development of new animal models to study the immune response to this compound. Additionally, research is needed to better understand the biochemical and physiological effects of this compound and its mechanisms of action. Finally, research is needed to explore the potential therapeutic applications of this compound in the treatment of immune-related disorders.
Méthodes De Synthèse
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid can be synthesized by the reaction of 2,4-dinitrochlorobenzene with sulfanilic acid in the presence of a base such as sodium hydroxide. The reaction results in the formation of this compound as a yellow crystalline solid.
Applications De Recherche Scientifique
2-{[4-(aminosulfonyl)phenyl]amino}-3,5-dinitrobenzoic acid has been extensively used as a hapten to produce antibodies specific for this compound. These antibodies have been used in various immunoassays to detect and quantify this compound in biological samples. This compound has also been used as a tool to study the immune response in different biological systems. It has been used to induce contact hypersensitivity in animal models and to study the role of T cells in the immune response.
Propriétés
IUPAC Name |
3,5-dinitro-2-(4-sulfamoylanilino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O8S/c14-26(24,25)9-3-1-7(2-4-9)15-12-10(13(18)19)5-8(16(20)21)6-11(12)17(22)23/h1-6,15H,(H,18,19)(H2,14,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXXEJBBMYDTGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-acetyl-4-(2-chlorophenyl)-2-{[2-(4-ethylphenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4967231.png)
![2-ethoxy-4-{[2-(3-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-chlorobenzoate](/img/structure/B4967250.png)
![2,2,2-trichloro-N-{[2,2-dimethyl-3-(2-methyl-1-propen-1-yl)cyclopropyl]methyl}acetamide](/img/structure/B4967254.png)

![1-(4-methylbenzyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B4967261.png)


![1-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B4967284.png)
![N-(3-isoxazolylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-2-pyridinamine](/img/structure/B4967290.png)

![N-({[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B4967298.png)
![N-({[2-(4-ethoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4967313.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-(2-furylmethyl)benzamide](/img/structure/B4967322.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-adamantanecarboxamide](/img/structure/B4967324.png)